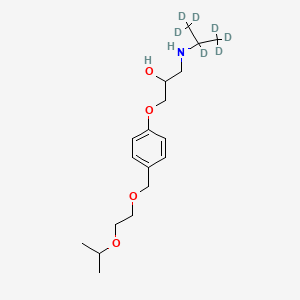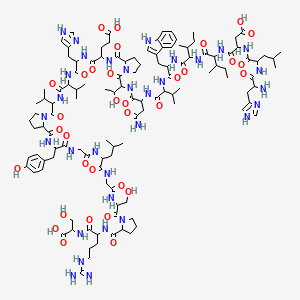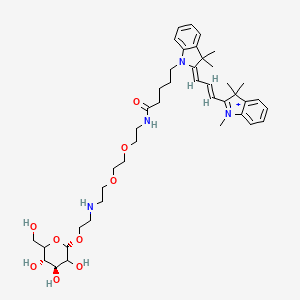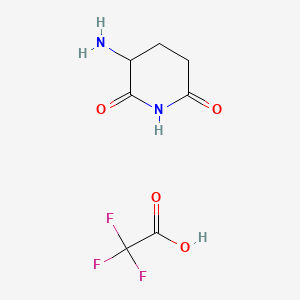
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate
描述
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate (also known as 3-APA-TFA) is a synthetic compound that has been used in a variety of scientific research applications. It is an organic compound that has a unique structure and properties, which make it an ideal candidate for a range of experiments.
科学研究应用
3-APA-TFA has been used in a variety of scientific research applications, including the study of enzyme kinetics and the investigation of protein structure and function. It has also been used in the synthesis of peptides and other organic compounds. Additionally, 3-APA-TFA has been used in the study of drug metabolism and drug-target interactions.
作用机制
The mechanism of action of 3-APA-TFA is not fully understood. However, it is believed that the compound binds to the active site of enzymes, which results in the inhibition of enzyme activity. Additionally, 3-APA-TFA has been shown to interact with proteins, which can alter the structure and function of the proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-APA-TFA are not fully understood. However, it has been shown to inhibit the activity of enzymes involved in drug metabolism, as well as proteins involved in signal transduction pathways. Additionally, 3-APA-TFA has been shown to interact with cell membranes, which can alter the permeability of the membrane.
实验室实验的优点和局限性
3-APA-TFA has several advantages for laboratory experiments. It is relatively stable and can be stored at room temperature. Additionally, it is soluble in aqueous solutions, which makes it easy to work with. However, it is also important to note that 3-APA-TFA can be toxic in large doses, so it is important to use appropriate safety precautions when handling the compound.
未来方向
There are several potential future directions for 3-APA-TFA research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, researchers could investigate the potential applications of 3-APA-TFA in drug discovery and development. Additionally, further research could be conducted to explore the potential of 3-APA-TFA as a therapeutic agent. Finally, researchers could investigate the potential of 3-APA-TFA as a tool for studying protein structure and function.
属性
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.C2HF3O2/c6-3-1-2-4(8)7-5(3)9;3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLMYDDAHXTLLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703398 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,6-piperidinedione 2,2,2-Trifluoroacetate | |
CAS RN |
131052-72-7 | |
| Record name | Trifluoroacetic acid--3-aminopiperidine-2,6-dione (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

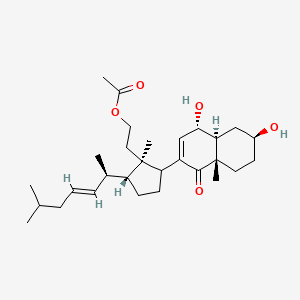

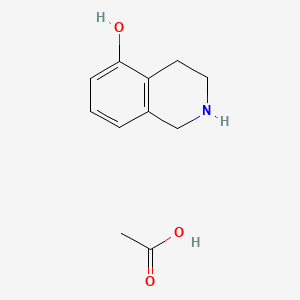
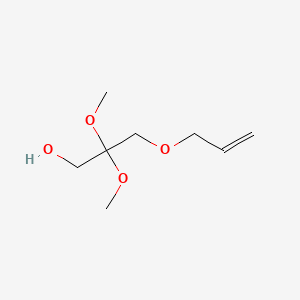

![[(8S,9S,10R,11S,13S,14S,16R,17S)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B585480.png)
![Chloro[hydrotris(pyrazol-1-yl)borato]bis(triphenylphosphine)ruthenium(II) ethanol adduct](/img/structure/B585483.png)
